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Compound of Interest

Compound Name: sec-Butyl Disulfide

Cat. No.: B146182 Get Quote

Welcome to the Technical Support Center for sec-butyl disulfide synthesis. This guide is

designed for researchers, scientists, and drug development professionals to provide in-depth,

field-proven insights into optimizing this specific synthesis. Here, we move beyond simple

protocols to explain the causality behind experimental choices, ensuring a robust and

reproducible workflow.

Introduction: Synthetic Routes to sec-Butyl
Disulfide
sec-Butyl disulfide (di-sec-butyl disulfide) is a valuable organosulfur compound used as a

flavoring agent and a versatile intermediate in organic synthesis.[1][2] The most common and

direct method for its synthesis is the oxidative coupling of two molecules of sec-butanethiol

(also known as 2-butanethiol).[3] This reaction, while straightforward in principle, is sensitive to

various parameters that can significantly impact yield, purity, and scalability.

Alternative routes, such as the reaction of 2-bromobutane with a disulfide source like sodium

disulfide, have also been reported, often employing phase-transfer catalysts to facilitate the

reaction between aqueous and organic phases.[4][5]

This guide will focus primarily on the oxidative coupling of sec-butanethiol, as it is a widely

accessible and illustrative pathway for understanding the nuances of disulfide synthesis.
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Troubleshooting Guide: Common Issues &
Solutions
This section addresses specific experimental challenges in a question-and-answer format to

help you quickly diagnose and resolve issues.

Issue 1: Low or No Yield of sec-Butyl Disulfide

Q: I've set up my reaction, but upon workup and analysis (TLC, GC-MS), I'm seeing very little

or no desired product. What are the likely causes?

A: Low or nonexistent yield is a common frustration that can typically be traced back to one of

four key areas: the oxidant, reaction conditions, starting material quality, or stoichiometry.

Cause 1: Ineffective or Inappropriate Oxidant. The choice of oxidizing agent is critical.[6]

Insight: Mild oxidants are preferred for converting thiols to disulfides.[6] Overly strong

oxidants can push the reaction past the disulfide stage to form sulfinic or sulfonic acids,

which are highly polar and will be lost in the aqueous phase during extraction.[7]

Atmospheric oxygen can oxidize thiols, but the reaction is often slow and inefficient without

a catalyst or specific conditions.[8][9]

Solution:

Iodine (I₂): A classic and reliable choice. It's a mild oxidizing agent that works well for

this transformation.[10][11] The reaction is often performed in a solvent like methanol or

ethanol.

Sodium Hypochlorite (NaOCl): Household bleach can be an effective and inexpensive

oxidant.[12] However, its concentration can be variable, and it's crucial to use it

stoichiometrically to avoid over-oxidation.[13][14] The reaction is often performed in a

biphasic system or with a support like montmorillonite clay.[15]

Hydrogen Peroxide (H₂O₂): Can be effective, often with a catalyst like an iodide salt.[16]

Careful control of temperature and addition rate is necessary.

Cause 2: Sub-optimal Reaction Conditions.
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Insight: Temperature and pH play significant roles. The oxidation of thiols often proceeds

through the thiolate anion (RS⁻), which is more nucleophilic than the neutral thiol (RSH).

[17][18]

Solution:

pH Control: Adding a mild base (e.g., triethylamine, sodium bicarbonate) can facilitate

the formation of the thiolate anion, accelerating the reaction.[8] However, highly alkaline

conditions can promote disulfide exchange or other side reactions.[19]

Temperature: Most thiol-to-disulfide oxidations proceed readily at room temperature.[20]

If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but

monitor carefully for side product formation.[21]

Cause 3: Poor Starting Material Quality.

Insight: sec-Butanethiol is susceptible to air oxidation over time.[22] If your starting

material is old or has been improperly stored, it may already be partially oxidized or

contain other impurities.

Solution: Use freshly opened or distilled sec-butanethiol for best results. Check the purity

of your starting material by GC-MS or NMR before starting the reaction.

Cause 4: Improper Stoichiometry.

Insight: The stoichiometry is 2 moles of thiol to 1 mole of disulfide. The amount of oxidant

needed depends on its mechanism. For iodine (I₂), the stoichiometry is 2 RSH + I₂ →

RSSR + 2 HI. For sodium hypochlorite (NaOCl), it is 2 RSH + NaOCl → RSSR + NaCl +

H₂O.[14]

Solution: Carefully calculate the molar equivalents. Using a slight excess of the thiol is

generally not problematic, but an excess of the oxidant can lead to side products.[21]

Issue 2: Formation of Multiple Products & Purification Difficulties

Q: My crude product shows multiple spots on TLC or several peaks in the GC-MS analysis, and

I'm struggling to isolate the pure sec-butyl disulfide.
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A: This points to side reactions or incomplete conversion. Disulfide chemistry can be complex,

and purification can be tricky due to the non-polar nature of the product.[23]

Cause 1: Over-oxidation.

Insight: As mentioned, strong or excess oxidants can produce sulfinic (R-SO₂H) and

sulfonic (R-SO₃H) acids.[7] You may also form thiosulfinates (R-S(O)-S-R) as

intermediates. These are more polar than the disulfide and may streak on TLC plates.

Solution:

Use a milder oxidant (I₂ is a good choice).[11]

Add the oxidant slowly and monitor the reaction progress by TLC or GC. Stop the

reaction as soon as the starting thiol is consumed.

Perform the reaction at or below room temperature to increase selectivity.

Cause 2: Disulfide Scrambling or Polysulfide Formation.

Insight: If your reaction conditions are too harsh (e.g., high heat, strong base), or if

elemental sulfur is present as an impurity or from a side reaction, you can form trisulfides

(R-S-S-S-R) and other polysulfides.[24] Disulfide scrambling can occur if there are other

thiols present, leading to a mixture of disulfide products.[19]

Solution:

Maintain mild reaction conditions.

Ensure high-purity starting materials.

During workup, washing with a dilute solution of sodium sulfite (Na₂SO₃) can help

cleave polysulfide linkages back to the disulfide.

Cause 3: Inefficient Purification.

Insight: sec-Butyl disulfide is a relatively non-polar, oily liquid.[1] It can be difficult to

separate from other non-polar impurities by standard silica gel chromatography.
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Solution:

Workup: A thorough aqueous workup is essential. Wash the organic layer with dilute

HCl (to remove basic catalysts like triethylamine), then with dilute NaHCO₃ (to remove

acidic byproducts), and finally with brine.

Chromatography: Use a low-polarity eluent system (e.g., hexanes or petroleum ether

with a very small percentage of ethyl acetate or dichloromethane). Running the column

with a very shallow gradient can improve separation.

Distillation: Given its liquid nature, vacuum distillation is an excellent method for

purifying sec-butyl disulfide on a larger scale.[4]

Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with sec-butanethiol? sec-Butanethiol

has a very strong and unpleasant odor.[25] All manipulations should be performed in a well-

ventilated fume hood. It is also flammable and can cause skin and eye irritation. Always wear

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat.

Q2: How can I effectively monitor the progress of the reaction? Thin-Layer Chromatography

(TLC) is a simple and effective method.[21] Use a non-polar mobile phase (e.g., 98:2

Hexane:Ethyl Acetate). The starting thiol (RSH) will be more polar than the product disulfide

(RSSR) and will have a lower Rf value. The reaction is complete when the spot corresponding

to the thiol has disappeared. A potassium permanganate (KMnO₄) stain is excellent for

visualizing both thiols and disulfides.

Q3: How should I store the final sec-butyl disulfide product? sec-Butyl disulfide is relatively

stable but should be stored in a tightly sealed container in a cool, dark place to prevent slow air

oxidation.[22] Storing under an inert atmosphere (nitrogen or argon) is recommended for long-

term stability.

Q4: Can I use air as an oxidant for this synthesis? While air oxidation of thiols is possible, it is

often slow and requires a catalyst (such as metal ions) or specific conditions like sonication or

heating in a basic solvent system (e.g., Et₃N in DMF) to be efficient.[8][26] For a reliable and
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predictable lab-scale synthesis, using a chemical oxidant like iodine or sodium hypochlorite is

recommended.[11][15]

Data & Visualization
Table 1: Comparison of Common Oxidants for Thiol
Dimerization

Oxidant Typical Conditions Advantages Disadvantages

Iodine (I₂)
1.1 eq. I₂, MeOH or

EtOH, RT

Mild, selective, easy

to monitor (color

change)

Stoichiometric,

produces HI

byproduct

Sodium Hypochlorite

(NaOCl)

1.1 eq. NaOCl,

CH₂Cl₂/H₂O, RT

Inexpensive, readily

available

Variable

concentration, risk of

over-oxidation[13]

Hydrogen Peroxide

(H₂O₂)

1.1 eq. H₂O₂, cat. NaI,

RT

Green byproduct

(H₂O), inexpensive

Can be slow, requires

catalyst, risk of over-

oxidation

Air (O₂) / Oxygen
Et₃N, DMF, 80°C or

Sonication

"Greenest" oxidant,

inexpensive

Often requires forcing

conditions or catalyst,

can be slow[8]

Diagrams
Below are diagrams illustrating the reaction mechanism and a general experimental workflow.
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Oxidation Mechanism (Iodine)

R-SH (Thiol)

R-S-I-H⁺ (Intermediate)

 Nucleophilic Attack

I-I

R-S-S⁺-R-H (Protonated Disulfide)

 Attack by 2nd Thiol

R-SH (Thiol)

R-S-S-R (Disulfide)

 Deprotonation

2 HI

Click to download full resolution via product page

Caption: Simplified mechanism of iodine-mediated thiol oxidation.[10]
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1. Reaction Setup
(sec-Butanethiol in Solvent)

2. Slow Addition of Oxidant
(e.g., I₂ solution)

3. Reaction Monitoring
(TLC or GC)

4. Quench Reaction
(e.g., add Na₂S₂O₃ for I₂)

 Upon Completion

5. Extraction & Wash
(Organic Solvent, H₂O, Brine)

6. Dry & Concentrate
(Na₂SO₄, Rotary Evaporator)

7. Purification
(Column Chromatography or Distillation)

8. Characterization
(NMR, GC-MS, IR)

Click to download full resolution via product page

Caption: General experimental workflow for disulfide synthesis.
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Detailed Experimental Protocol: Iodine-Mediated
Synthesis
This protocol provides a reliable method for the synthesis of sec-butyl disulfide on a

laboratory scale.

Materials:

sec-Butanethiol (2-butanethiol)

Iodine (I₂)

Methanol (MeOH)

Diethyl ether (or Ethyl Acetate)

Saturated sodium thiosulfate solution (Na₂S₂O₃)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sec-

butanethiol (e.g., 2.0 g, 22.2 mmol) in methanol (40 mL).

Oxidant Preparation: In a separate beaker, dissolve iodine (e.g., 2.8 g, 11.0 mmol) in

methanol (20 mL).

Reaction: Slowly add the iodine solution dropwise to the stirring thiol solution at room

temperature. The dark color of the iodine should fade as it is consumed. After the addition is

complete, allow the reaction to stir for 1-2 hours.

Monitoring: Check for the absence of the starting thiol by TLC (98:2 Hexane:EtOAc, KMnO₄

stain).
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Quenching: Once the reaction is complete, quench any excess iodine by adding saturated

sodium thiosulfate solution dropwise until the dark color disappears completely.

Workup:

Transfer the mixture to a separatory funnel.

Add diethyl ether (50 mL) and deionized water (50 mL). Shake and separate the layers.

Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine

(1 x 30 mL).

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate the solvent using a rotary evaporator to yield the crude sec-butyl disulfide as a

colorless to pale yellow oil.[1]

Purification: Purify the crude product by flash column chromatography on silica gel using

hexanes as the eluent, or by vacuum distillation if on a sufficient scale.

Characterization: Confirm the identity and purity of the product using NMR, GC-MS, and IR

spectroscopy.

References
Benchchem. (n.d.). Troubleshooting low yields in Dibenzyl Disulfide synthesis.
Cai, C., et al. (2024). Facile and efficient transformation of thiols to disulfides via a radical
pathway with N-anomeric amide. RSC Advances.
Movassagh, B., & Mossadegh, A. (2007). Oxidation of Thiols to Disulfides with
NaClO/Montmorillonite. ResearchGate.
CN102351763A - Synthesis method of di-sec-butyl disulfide. (n.d.). Google Patents.
CN101508662A - Solvent-free phase transfer catalysis synthesis method of sec-butyl
disulfide. (n.d.). Google Patents.
Total Organic Chemistry. (2020, July 24). Organic Chemistry Lessons - Thiols and Thioethers
[Video]. YouTube.
Cravotto, G., et al. (2005). Efficient synthesis of disulfides by air oxidation of thiols under
sonication. Green Chemistry.
Benchchem. (n.d.). Technical Support Center: Overcoming Difficulties in Disulfide Bond
Formation in Peptide Synthesis.
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b146182?utm_src=pdf-body
https://www.guidechem.com/encyclopedia/sec-butyl-disulfide-dic13929.html
https://www.benchchem.com/product/b146182?utm_src=pdf-body
https://www.benchchem.com/product/b146182?utm_src=pdf-body
https://www.benchchem.com/product/b146182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


JoVE. (2023). Preparation and Reactions of Thiols.
Kolchina, G. G., et al. (1998). Oxidation of thiol compounds by molecular oxygen in aqueous
solutions. ResearchGate.
Wang, L., et al. (2023). Application of Iodine as a Catalyst in Aerobic Oxidations: A
Sustainable Approach for Thiol Oxidations. Molecules.
An, J., et al. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv.
Hashemi, M. M., et al. (2007). Sodium Hypochlorite/Montmorillonite K10: An Effective
Oxidant for the Oxidation of Thiols to Disulfides. ResearchGate.
National Center for Biotechnology Information. (n.d.). 2-Butanethiol. PubChem.
Davies, M. J., & Hawkins, C. L. (2000). Hypochlorite-induced oxidation of thiols: formation of
thiyl radicals and the role of sulfenyl chlorides as intermediates. Free Radical Biology and
Medicine.
Hawkins, C. L., & Davies, M. J. (2000). Hypochlorite-induced oxidation of thiols: Formation of
thiyl radicals and the role of sulfenyl chlorides as intermediates. ResearchGate.
Van Laer, K., et al. (2015). The role of thiols in antioxidant systems. Antioxidants & Redox
Signaling.
Guidechem. (n.d.). sec-Butyl disulfide 5943-30-6 wiki.
ResearchGate. (n.d.). Synthesis of Disulfides from a Variety of Thiols.
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct
Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.
Chemistry Steps. (n.d.). Reactions of Thiols.
Chemistry LibreTexts. (2021, October 28). 6.5: Oxidation of Thiols.
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and
Chemistry. Biological Chemistry.
Chemistry LibreTexts. (2024, May 12). 9.4: Oxidation of Thiols.
Reddit. (2017). Tips for working with disulfides?.
Gondo, R., et al. (2020). Synthesis of Sulfonyl Halides from Disulfides or Thiols Using
Sodium Hypochlorite Pentahydrate (NaOCl•5H2O) Crystals. Semantic Scholar.
AuteChem. (n.d.). The Role of Sec-Butyl Disulfide in Modern Organic Synthesis.
Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal
Antibodies.
PrepChem. (n.d.). Synthesis of Di-tert-Butyl Polysulfide.
Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b146182?utm_src=pdf-body
https://www.benchchem.com/product/b146182?utm_src=pdf-body
https://www.benchchem.com/product/b146182?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Page loading... [guidechem.com]

2. nbinno.com [nbinno.com]

3. chem.libretexts.org [chem.libretexts.org]

4. CN102351763A - Synthesis method of di-sec-butyl disulfide - Google Patents
[patents.google.com]

5. CN101508662A - Solvent-free phase transfer catalysis synthesis method of sec-butyl
disulfide - Google Patents [patents.google.com]

6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

8. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green
Chemistry (RSC Publishing) [pubs.rsc.org]

9. chem.libretexts.org [chem.libretexts.org]

10. youtube.com [youtube.com]

11. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for
Thiol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Hypochlorite-induced oxidation of thiols: formation of thiyl radicals and the role of sulfenyl
chlorides as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

16. Disulfide synthesis by S-S coupling [organic-chemistry.org]

17. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

18. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and
Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

19. rapidnovor.com [rapidnovor.com]

20. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-
anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]

21. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.guidechem.com/encyclopedia/sec-butyl-disulfide-dic13929.html
https://www.nbinno.com/article/other-organic-chemicals/sec-butyl-disulfide-organic-synthesis-applications-procurement-ao
https://chem.libretexts.org/Courses/American_River_College/CHEM_309%3A_Applied_Chemistry_for_the_Health_Sciences/09%3A_Proteins_-_An_Introduction/9.04%3A_Oxidation_of_Thiols
https://patents.google.com/patent/CN102351763A/en
https://patents.google.com/patent/CN102351763A/en
https://patents.google.com/patent/CN101508662A/en
https://patents.google.com/patent/CN101508662A/en
https://www.chemistrysteps.com/reactions-of-thiols/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4355186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4355186/
https://pubs.rsc.org/en/content/articlelanding/2008/gc/b800705e
https://pubs.rsc.org/en/content/articlelanding/2008/gc/b800705e
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/OCLUE%3A_Organic_Chemistry_Life_the_Universe_and_Everything_(Copper_and_Klymkowsky)/06%3A_Alcohols_and_an_introduction_to_thiols_amines_ethers_and_sulfides/6.05%3A_Oxidation_of_Thiols
https://www.youtube.com/watch?v=ufFgL4XSfJE
https://pmc.ncbi.nlm.nih.gov/articles/PMC10574728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10574728/
https://www.researchgate.net/figure/Oxidation-of-Thiols-to-Disulfides-with-NaClO-Montmorillonite_tbl1_239272636
https://pubmed.ncbi.nlm.nih.gov/11237094/
https://pubmed.ncbi.nlm.nih.gov/11237094/
https://www.researchgate.net/publication/12095005_Hypochlorite-induced_oxidation_of_thiols_Formation_of_thiyl_radicals_and_the_role_of_sulfenyl_chlorides_as_intermediates
https://www.researchgate.net/publication/239272636_Sodium_HypochloriteMontmorillonite_K10_An_Effective_Oxidant_for_the_Oxidation_of_Thiols_to_Disulfides
https://www.organic-chemistry.org/synthesis/S1S/disulfides.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7041647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3613173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3613173/
https://www.rapidnovor.com/detecting-preventing-disulfide-scrambling-mabs/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11145623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11145623/
https://pdf.benchchem.com/120/Troubleshooting_low_yields_in_Dibenzyl_Disulfide_synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


22. Video: Preparation and Reactions of Thiols [jove.com]

23. reddit.com [reddit.com]

24. prepchem.com [prepchem.com]

25. 2-Butanethiol | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]

26. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Optimizing Reaction
Conditions for sec-Butyl Disulfide Synthesis]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b146182#optimizing-reaction-conditions-for-sec-
butyl-disulfide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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